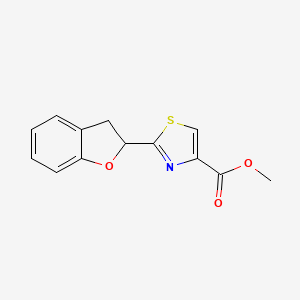![molecular formula C7H5ClN4 B13681149 8-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13681149.png)
8-Chloropyrido[4,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloropyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a pyrido[4,3-d]pyrimidine core structure with a chlorine atom at the 8th position and an amine group at the 4th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloropyrido[4,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives, which can cyclize to form the desired pyridopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloropyrido[4,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with different nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Reduction and Oxidation Reactions: The compound can undergo reduction and oxidation under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Cyclization Reactions: Reagents like ammonium acetate and dimethylformamide dimethyl acetal (DMF-DMA) are used.
Reduction and Oxidation Reactions: Reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridopyrimidines, while cyclization reactions can produce fused heterocyclic systems .
Wissenschaftliche Forschungsanwendungen
8-Chloropyrido[4,3-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is explored as a potential inhibitor of enzymes such as histone lysine demethylases (KDMs), which are involved in epigenetic regulation.
Biological Studies: The compound is used in studies related to cell permeability and enzyme inhibition.
Drug Discovery: It serves as a scaffold for designing new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 8-Chloropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a histone lysine demethylase inhibitor, it binds to the Fe(II) in the active site of the enzyme, preventing the demethylation of histone lysine residues. This inhibition can lead to changes in gene expression and has potential therapeutic implications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives: These compounds share a similar core structure but differ in the substituents at various positions.
4-Aminopyrrolo[2,3-d]pyrimidine Derivatives: These compounds have a similar pyrimidine core but differ in the position and nature of the substituents.
Uniqueness
8-Chloropyrido[4,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit histone lysine demethylases with high potency and selectivity makes it a valuable compound in epigenetic research and drug discovery .
Eigenschaften
Molekularformel |
C7H5ClN4 |
|---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
8-chloropyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H5ClN4/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H,(H2,9,11,12) |
InChI-Schlüssel |
XAUFQXXHJLUBLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C=N1)Cl)N=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Boc-3-[dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13681085.png)
![(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane](/img/structure/B13681086.png)
![2-(4-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681089.png)








![2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine](/img/structure/B13681169.png)

